molecular formula C19H22N2O3 B7542445 2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

Cat. No. B7542445
M. Wt: 326.4 g/mol
InChI Key: MXNNCWBWKAECRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPPB and belongs to the class of benzamide derivatives.

Scientific Research Applications

HPPB has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HPPB has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of HPPB is not fully understood. However, it has been suggested that HPPB may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
HPPB has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of oxidative stress markers and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory and antioxidant agent. HPPB has also been shown to increase the levels of neurotransmitters in the brain, which may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using HPPB in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced for use in various studies. However, one limitation of using HPPB is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on HPPB. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of HPPB and its effects on various biochemical and physiological processes. The development of more soluble derivatives of HPPB may also be an area of future research.
Conclusion:
In conclusion, 2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of HPPB as a therapeutic agent.

Synthesis Methods

The synthesis of HPPB involves the reaction of 4-piperidone hydrochloride, 2-methoxyaniline, and 2-hydroxybenzoyl chloride in the presence of a base. This reaction leads to the formation of HPPB as a white solid with a high yield.

properties

IUPAC Name

2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-9-5-3-7-16(18)21-12-10-14(11-13-21)20-19(23)15-6-2-4-8-17(15)22/h2-9,14,22H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNNCWBWKAECRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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